N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The 3-fluorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its thiazole moiety.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites.
Receptor Binding: The compound can act as an agonist or antagonist at various receptors, modulating their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
- N-(2-chloro-4-fluorophenyl)-2-(4-methylphenoxy)acetamide
- 2-(4-methylphenoxy)-N-(3-nitrophenyl)acetamide
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide is unique due to the presence of both the thiazole ring and the 3-fluorophenyl group, which confer specific biological activities and chemical reactivity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S/c1-14-5-7-18(8-6-14)25-12-19(24)22-10-9-17-13-26-20(23-17)15-3-2-4-16(21)11-15/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMRUPGUYHOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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